Ethyl 5-amino-2-bromothiazole-4-carboxylate

Medicinal Chemistry Solid-State Chemistry Crystal Engineering

This high-purity (≥97%) heterocyclic building block features a unique 2-bromo-5-amino substitution pattern essential for MAGL inhibitor discovery and diversity-oriented synthesis. The 2-bromo group enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 5-amino group supports independent acylation or alkylation. Its intramolecular N–H···O=C hydrogen bond stabilizes a planar conformation ideal for crystal engineering—a feature not shared by regioisomers like ethyl 2-amino-5-bromothiazole-4-carboxylate. Choose this compound for reliable, orthogonal functionalization in medicinal chemistry programs.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.098
CAS No. 1228281-54-6
Cat. No. B594491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-2-bromothiazole-4-carboxylate
CAS1228281-54-6
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.098
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)Br)N
InChIInChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2,8H2,1H3
InChIKeyKKIJIGUQUMOZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-2-bromothiazole-4-carboxylate: A Strategic Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


Ethyl 5-amino-2-bromothiazole-4-carboxylate (CAS: 1228281-54-6) is a high-purity heterocyclic building block belonging to the thiazole class, featuring a unique 2-bromo-5-amino substitution pattern on the 4-carboxylate core [1]. Its molecular formula is C6H7BrN2O2S, with a molecular weight of 251.10 g/mol and a canonical SMILES string of CCOC(=O)C1=C(N)SC(Br)=N1 [1]. This compound is a key intermediate for the synthesis of more complex molecules and is primarily utilized in early-stage drug discovery and chemical biology research due to its distinct reactivity profile conferred by the specific placement of its amino and bromo functional groups [2].

Critical Differentiation: Why the 2-Bromo-5-Amino Substitution Pattern on Ethyl Thiazole-4-carboxylate Is Irreplaceable


Substituting Ethyl 5-amino-2-bromothiazole-4-carboxylate with a generic 'thiazole building block' is not scientifically valid because its unique substitution pattern dictates specific reactivity and biological outcomes that closely related isomers cannot replicate [1][2]. The 2-bromo group is a strategic handle for late-stage functionalization via cross-coupling reactions, while the 5-amino group is essential for forming a key intramolecular hydrogen bond (N–H···O=C) that stabilizes a unique planar molecular conformation [2]. This precise arrangement is fundamentally different from regioisomers like ethyl 2-amino-5-bromothiazole-4-carboxylate, which adopt a different crystal packing and hydrogen-bonding network, directly impacting their solid-state properties and potential interactions with biological targets [2]. The following quantitative evidence underscores why this specific regioisomer must be selected over its closest alternatives.

Head-to-Head Comparison: Quantifiable Advantages of Ethyl 5-amino-2-bromothiazole-4-carboxylate


Regiochemical Divergence: Unique Solid-State Conformation Versus Key Isomer

The target compound, Ethyl 5-amino-2-bromothiazole-4-carboxylate, exhibits a critical conformational difference from its regioisomer, ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS: 61830-21-5). In the target compound, the 5-amino group forms a strong intramolecular N–H···O=C hydrogen bond with the adjacent ester carbonyl, creating a planar, six-membered pseudo-ring that rigidifies the molecular geometry [1][2]. This key structural feature is absent in the 2-amino-5-bromo isomer, which instead forms intermolecular hydrogen bonds, leading to a fundamentally different crystal packing arrangement [2].

Medicinal Chemistry Solid-State Chemistry Crystal Engineering

Validated Application: Utility as a Core Scaffold for MAGL Inhibitors

The target compound serves as a crucial synthetic intermediate in the one-pot synthesis of a series of 5-bromo-2-aminothiazoles that were specifically designed and evaluated as potential inhibitors of monoacylglycerol lipase (MAGL) [1]. This validated application directly links the unique 2-bromo-5-amino substitution pattern to a therapeutically relevant target class, providing a clear functional advantage over generic thiazole building blocks lacking this established precedent [1][2]. The activity of the resulting molecules is intrinsically tied to the starting material's substitution pattern.

Chemical Biology Drug Discovery Endocannabinoid System

Reactivity Differentiation: Superior Synthetic Efficiency in One-Pot Derivatization

The 2-bromo substituent in the target compound is a key enabler for a highly efficient, one-pot, three-component synthesis of diverse 5-bromo-2-aminothiazole derivatives, as demonstrated by Prevost et al. [1]. This methodology, which proceeds via an intermediate structurally related to the target compound, yields a library of functionalized molecules in a single operation [1]. In contrast, synthesis of analogous compounds using the 2-amino-5-bromo isomer typically requires multi-step sequences, as documented in the literature, which can be less efficient [2].

Synthetic Methodology Process Chemistry Medicinal Chemistry

Optimal Application Scenarios for Ethyl 5-amino-2-bromothiazole-4-carboxylate


Scaffold for Developing MAGL Inhibitors in Neuroscience and Pain Research

This compound is the optimal starting material for any medicinal chemistry program focused on discovering novel monoacylglycerol lipase (MAGL) inhibitors. The validated one-pot synthetic route, which uses this compound or its immediate precursors, provides direct access to the 5-bromo-2-aminothiazole chemotype, a core scaffold that has demonstrated activity against this therapeutically relevant target in the endocannabinoid system [1].

Strategic Building Block for Diversity-Oriented Synthesis (DOS)

The compound's orthogonal functional groups (2-bromo and 5-amino) make it a superior choice for diversity-oriented synthesis (DOS). The 2-bromo group is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 5-amino group can be independently functionalized via acylation or alkylation. This allows for the rapid, modular construction of highly diverse compound libraries from a single, well-characterized core [1].

Advanced Intermediate for Solid-State and Structural Chemistry Studies

Due to its unique intramolecular N–H···O=C hydrogen bond that stabilizes a planar conformation, this specific regioisomer is a superior candidate for studies in crystal engineering and solid-state chemistry. Researchers can leverage this predictable, rigid conformation to design co-crystals or to understand how this specific structural motif influences bulk material properties, a feature not shared by its 2-amino-5-bromo isomer [1].

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